molecular formula C20H27N7O4 B11708071 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol

Cat. No.: B11708071
M. Wt: 429.5 g/mol
InChI Key: UXPBJZZVPHMYOC-KGENOOAVSA-N
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Description

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL is a complex organic compound with a molecular formula of C20H21N7O2 This compound is characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL typically involves multiple steps. One common method includes the reaction of 4,6-bis(morpholin-4-yl)-1,3,5-triazine-2-hydrazine with 4-hydroxybenzaldehyde under acidic conditions to form the hydrazone linkage . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL involves its interaction with specific molecular targets. The triazine ring and morpholine groups can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in the compound’s biological activity by forming reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
  • 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL
  • 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-CHLOROPHENOL

Uniqueness

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C20H27N7O4

Molecular Weight

429.5 g/mol

IUPAC Name

4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenol

InChI

InChI=1S/C20H27N7O4/c1-2-31-17-13-15(3-4-16(17)28)14-21-25-18-22-19(26-5-9-29-10-6-26)24-20(23-18)27-7-11-30-12-8-27/h3-4,13-14,28H,2,5-12H2,1H3,(H,22,23,24,25)/b21-14+

InChI Key

UXPBJZZVPHMYOC-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)O

Origin of Product

United States

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